2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl group on the triazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with multiple receptors . They are important types of molecules and play a main role in cell biology .
Mode of Action
Triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to triazole derivatives, can affect a wide range of biological activities .
Pharmacokinetics
It’s known that triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that triazole derivatives can exhibit various biologically vital properties .
Action Environment
It’s known that the compounds synthesized are thermally stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of 3-chloro-5-methyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups, such as amines.
Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), and alkoxides (RO⁻) can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate
Uniqueness
2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDJMQHJDWHOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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